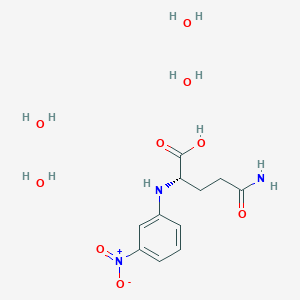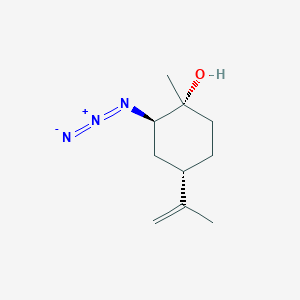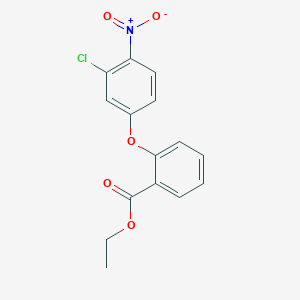![molecular formula C17H16N2O B15161626 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- CAS No. 866322-84-1](/img/structure/B15161626.png)
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- typically involves the Fischer indole synthesis method. This method uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone. The reaction proceeds through a series of steps including condensation, cyclization, and deprotection to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- undergoes various chemical reactions including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: IBX in an organic solvent at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aromatic derivatives of the indole ring.
Reduction: Reduced forms of the tetrahydroindole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- involves its interaction with molecular targets such as DNA and proteins. It has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
- 2-Methyl-1,2,3,4-tetrahydro-β-carboline
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy- stands out due to its phenoxy substituent, which enhances its biological activity and potential therapeutic applications. The presence of the phenoxy group can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
866322-84-1 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
8-phenoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C17H16N2O/c1-2-4-12(5-3-1)20-13-6-7-16-14(10-13)15-11-18-9-8-17(15)19-16/h1-7,10,18-19H,8-9,11H2 |
InChI Key |
NBQLTEFESAVRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)


![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
